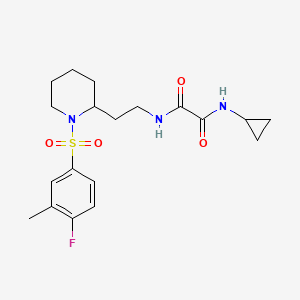

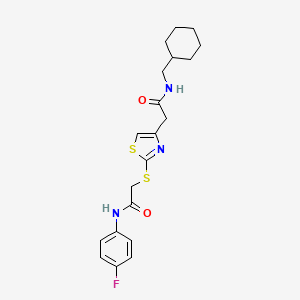

![molecular formula C17H14FN3O2 B2479822 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide CAS No. 946256-42-4](/img/structure/B2479822.png)

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Applications De Recherche Scientifique

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for potential anticonvulsant and antidepressant activities. Compounds in this category showed significant efficacy in pharmacological tests, suggesting their potential in treating neurological disorders (Hong-jian Zhang et al., 2016).

TNF-α Production Inhibitors

N-pyridinyl(methyl)fluorobenzamides, derived from similar chemical structures, were synthesized and evaluated as inhibitors of TNF-α production. Some derivatives exhibited significant activity, indicating potential for anti-inflammatory applications (X. Collin et al., 1999).

mGluR1 Antagonists

Compounds with the fluorobenzamide moiety have been identified as potent mGluR1 antagonists, showing promise for elucidating mGluR1 functions in humans and potential therapeutic applications in neurological disorders (A. Satoh et al., 2009).

Stabilization of cis-Amide Conformation

Research on N-(pyrimidin-2-yl)pentafluorobenzamide demonstrated the ability to adopt a cis amide bond, indicating interesting conformational properties that could be relevant in drug design and molecular recognition studies (C. Forbes et al., 2001).

Antimalarial Agents

Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for antimalarial activity, highlighting the therapeutic potential of such compounds against malaria (U. Mane et al., 2014).

Propriétés

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-10-7-8-21-14(9-10)19-11(2)15(17(21)23)20-16(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDXPMFIFMSWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)

![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)

![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)

![2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one](/img/structure/B2479762.png)